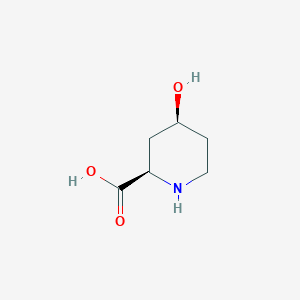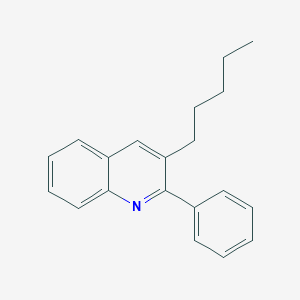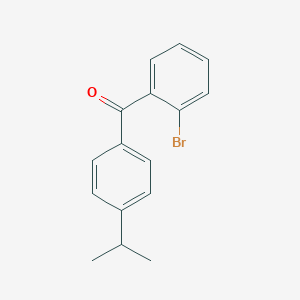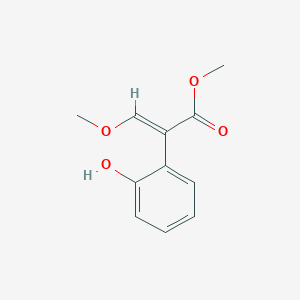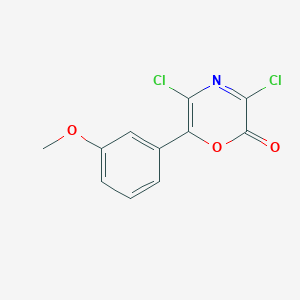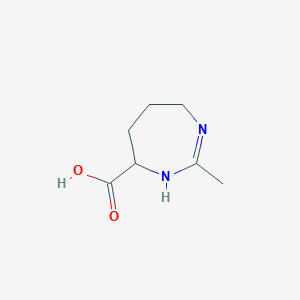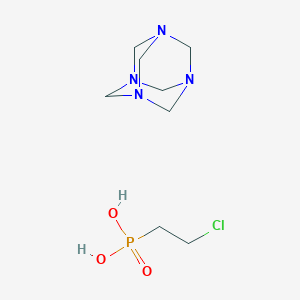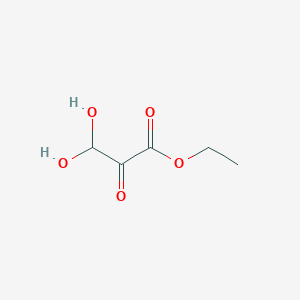
Ethyl 3,3-dihydroxy-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3-dihydroxy-2-oxopropanoate, also known as ethyl pyruvate (EP), is a small molecule that has been extensively studied for its potential therapeutic applications. EP is a derivative of pyruvic acid, an important intermediate in the metabolism of carbohydrates. Due to its unique chemical properties, EP has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of EP is not fully understood, but it is believed to exert its effects through several pathways. EP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EP also scavenges reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and apoptosis.
Biochemical and Physiological Effects:
EP has been shown to have several biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. EP also improves mitochondrial function and energy metabolism, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
EP has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, EP has some limitations, including its short half-life and potential for non-specific effects.
未来方向
For research on EP include investigating its potential for use in other diseases, optimizing its dosing and administration, and developing novel formulations for improved delivery.
合成方法
EP can be synthesized through several methods, including the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate alcohol with pyruvic acid, the reaction of this compound alcohol with pyruvate ester, and the reaction of this compound lactate with dithis compound sulfate. The most commonly used method is the reaction of this compound alcohol with pyruvic acid, which yields EP in high purity and yield.
科学研究应用
EP has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, traumatic brain injury, acute lung injury, and liver injury. In sepsis, EP has been shown to reduce inflammation and improve survival rates in animal models. In traumatic brain injury, EP has been shown to reduce brain edema and improve neurological outcomes. In acute lung injury, EP has been shown to reduce lung inflammation and improve oxygenation. In liver injury, EP has been shown to reduce liver damage and improve liver function.
属性
CAS 编号 |
138380-46-8 |
|---|---|
分子式 |
C5H8O5 |
分子量 |
148.11 g/mol |
IUPAC 名称 |
ethyl 3,3-dihydroxy-2-oxopropanoate |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h4,7-8H,2H2,1H3 |
InChI 键 |
XSQBUSBHZUKJFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(O)O |
规范 SMILES |
CCOC(=O)C(=O)C(O)O |
其他 CAS 编号 |
138380-46-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



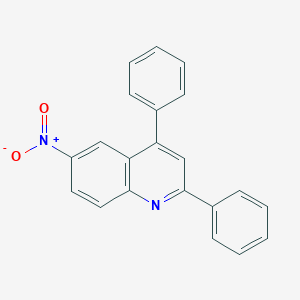

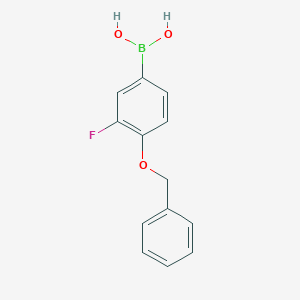
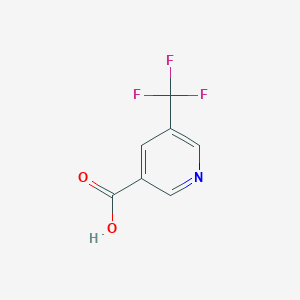
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
